molecular formula C5H8F3NO B13585616 3-Methyl-3-(trifluoromethoxy)azetidine

3-Methyl-3-(trifluoromethoxy)azetidine

Cat. No.: B13585616
M. Wt: 155.12 g/mol
InChI Key: IUGPHTYCBQZWQM-UHFFFAOYSA-N
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Description

3-Methyl-3-(trifluoromethoxy)azetidine is a four-membered nitrogen-containing heterocyclic compound. It is characterized by the presence of a trifluoromethoxy group attached to the azetidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3-(trifluoromethoxy)azetidine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of trifluoromethoxy-containing reagents in the presence of a suitable base to facilitate the formation of the azetidine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and characterization to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-3-(trifluoromethoxy)azetidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

3-Methyl-3-(trifluoromethoxy)azetidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Methyl-3-(trifluoromethoxy)azetidine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various biological targets, potentially leading to desired biological effects. Detailed studies on its mechanism of action are ongoing to elucidate the exact pathways involved .

Comparison with Similar Compounds

Uniqueness: 3-Methyl-3-(trifluoromethoxy)azetidine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications compared to other similar compounds .

Properties

Molecular Formula

C5H8F3NO

Molecular Weight

155.12 g/mol

IUPAC Name

3-methyl-3-(trifluoromethoxy)azetidine

InChI

InChI=1S/C5H8F3NO/c1-4(2-9-3-4)10-5(6,7)8/h9H,2-3H2,1H3

InChI Key

IUGPHTYCBQZWQM-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC1)OC(F)(F)F

Origin of Product

United States

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